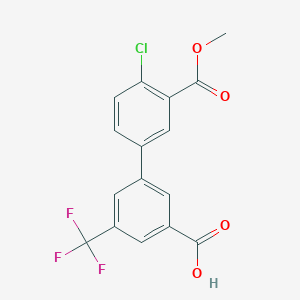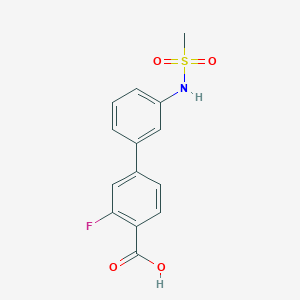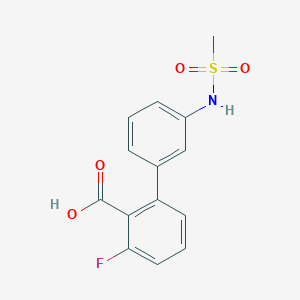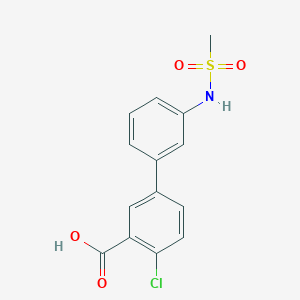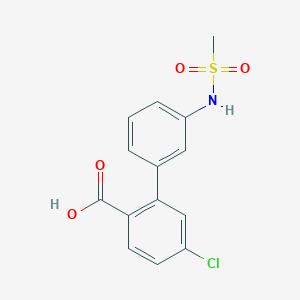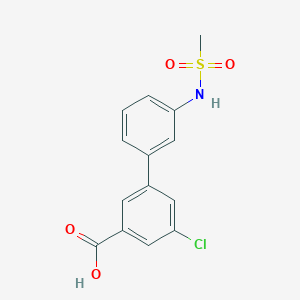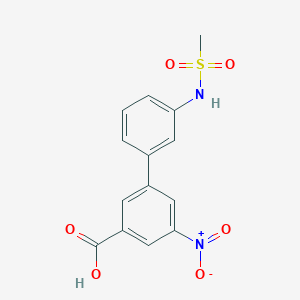
6-Methyl-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, or 6-MPCA, is an organic compound with a molecular weight of 320.38 g/mol. It is a derivative of benzoic acid and is found in a variety of natural products, including some plants and fungi. 6-MPCA has been studied extensively in recent years due to its potential applications in various scientific research areas.
科学的研究の応用
6-MPCA has been studied extensively in recent years due to its potential applications in various scientific research areas. It has been used as a substrate in enzyme-linked immunosorbent assays (ELISAs) to measure the levels of various biomarkers, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been used in studies of the pharmacological properties of various drugs, such as the anti-inflammatory drug celecoxib. In addition, 6-MPCA has been used in studies of the effects of various environmental pollutants on the human body, such as the effects of air pollution on the lungs.
作用機序
The exact mechanism of action of 6-MPCA is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are hormones that are involved in a variety of physiological processes, such as inflammation, pain, and fever. By blocking the activity of COX-2, 6-MPCA is thought to reduce the production of prostaglandins, which in turn can reduce the symptoms of inflammation and pain.
Biochemical and Physiological Effects
6-MPCA has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, as well as reduce the levels of various biomarkers, such as IL-6 and TNF-α. It has also been shown to reduce the levels of various pro-inflammatory cytokines, such as interferon-gamma (IFN-γ). In addition, 6-MPCA has been shown to reduce the levels of various pro-inflammatory enzymes, such as cyclooxygenase-2 (COX-2).
実験室実験の利点と制限
The use of 6-MPCA in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. In addition, it is relatively non-toxic and has a low potential for side effects. However, it is important to note that 6-MPCA is not approved for use in humans, so any experiments involving its use should be conducted with caution.
将来の方向性
There are a variety of potential future directions for the use of 6-MPCA in scientific research. For example, it could be used to study the effects of various environmental pollutants on the human body, or it could be used to study the pharmacological properties of various drugs. In addition, it could be used to study the effects of various drugs on the production of prostaglandins and other hormones. Finally, it could be used to study the effects of various chemicals on the production of various cytokines and other molecules involved in inflammation and pain.
合成法
6-MPCA can be synthesized through a variety of methods. The most common method is the reaction of p-toluenesulfonyl chloride with 2-aminophenol, followed by the reaction of the resulting intermediate with 3-pyrrolidinopropiophenone. This method has been reported to yield 6-MPCA in yields of up to 95%. Another method of synthesis is the reaction of 3-pyrrolidinopropiophenone with 2-chlorobenzoyl chloride, followed by the reaction of the resulting intermediate with 2-aminophenol. This method has been reported to yield 6-MPCA in yields of up to 70%.
特性
IUPAC Name |
2-methyl-6-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13-6-4-9-16(17(13)19(22)23)14-7-5-8-15(12-14)18(21)20-10-2-3-11-20/h4-9,12H,2-3,10-11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYIVDVZVJZVQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC=C2)C(=O)N3CCCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692088 |
Source


|
| Record name | 3-Methyl-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261917-58-1 |
Source


|
| Record name | 3-Methyl-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



